2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The triazine core undergoes substitution reactions to introduce the thiophene and phenyl groups. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Modifications: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the triazine ring.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial or anticancer therapies. Additionally, the thiophene and phenyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar structure but with a different position of the thiophene ring.
2-{4-[2-(Furan-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a furan ring instead of a thiophene ring.
2-{4-[2-(Pyridin-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of the triazine ring with thiophene and phenyl groups in 2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine provides it with distinct electronic and steric properties
Properties
CAS No. |
112250-52-9 |
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Molecular Formula |
C17H9Cl6N3S |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-[4-(2-thiophen-3-ylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C17H9Cl6N3S/c18-16(19,20)14-24-13(25-15(26-14)17(21,22)23)12-5-3-10(4-6-12)1-2-11-7-8-27-9-11/h1-9H |
InChI Key |
FSAYFTOPXROLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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